2-(4-aminophenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-aminophenyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Acylation Mechanisms
- The reaction of bis(p-aminophenyl)pyrimidines with maleic anhydride in N,N-dimethylacetamide has been studied, revealing significant autocatalytic nature and a predominant acid autocatalysis mechanism in the acylation process (Koton et al., 1988).
Polymer Synthesis and Modification
- N,N-dimethylacetamide has been used in the synthesis of various polymers, including poly(imide amide)s and polyamides. These processes involve condensation reactions and the formation of amide derivatives, contributing to novel polymer structures with specific properties like thermal stability and solubility (Irvin et al., 1996); (Mallakpour & Rafiee, 2004).
Advanced Material Development
- Research has also focused on the development of advanced materials like aromatic poly(amine-imide)s and electrochromic aromatic polyamides using N,N-dimethylacetamide. These materials exhibit high thermal stability, good mechanical properties, and unique electrochromic characteristics, making them suitable for various applications (Cheng et al., 2005); (Liou & Chang, 2008).
Role in Reagent Delivery
- N,N-Dimethylacetamide has been utilized as a multipurpose reagent, delivering essential atoms like hydrogen, carbon, nitrogen, and oxygen for synthesizing a variety of compounds under different experimental conditions (Le Bras & Muzart, 2018).
Organic Chemistry and Catalysis
- The compound has been integral in organic chemistry, particularly in reactions involving the generation of 4-aminophenyl cations and their subsequent addition to other compounds, demonstrating its role in catalysis and organic synthesis (Fraboni et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-(4-aminophenyl)-N,N-dimethylacetamide is cytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction is associated with the biotransformation of the compound .
Mode of Action
This compound interacts with its target, cytochrome P450 1A1, inducing its activity and leading to the biotransformation of the compound . This interaction results in the generation of both active and inactive metabolites .
Biochemical Pathways
The compound affects the cytochrome P450 pathway, specifically the activity of the cytochrome P450 1A1 enzyme . This enzyme is involved in the oxidative metabolism of a wide range of substrates, including xenobiotics and drugs .
Pharmacokinetics
It is known that the compound’s lipophilicity can pose limitations . To overcome this, amino acid conjugation to the exocyclic primary amine function of the compound has been used, resulting in water-soluble, chemically stable prodrugs . These prodrugs rapidly and quantitatively revert to their parent amine in vivo in mice, rats, and dogs .
Result of Action
The action of this compound results in potent antitumor properties . The compound has shown selective cytotoxic activity against certain carcinoma cell lines . The growth of breast and ovarian xenograft tumors is significantly retarded by the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, appropriate aeration is important to maximize production and avoid unfavorable degradation of the compound . Additionally, the compound’s action can be influenced by the metabolic environment within the organism, such as the presence of specific enzymes like cytochrome P450 1A1 .
Safety and Hazards
Future Directions
A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore conjugated with the (2-pyridinyl)methylamino chelating moiety is reported for the first time. A full characterization of the Cu(II) complex was conducted by X-ray crystallography, EPR, IR, elemental and MS analysis, and its binding to CT-DNA was investigated .
Biochemical Analysis
Biochemical Properties
2-(4-aminophenyl)-N,N-dimethylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as liver damage and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound undergoes various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHCRLGBUCCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510291 | |
Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81709-36-6 | |
Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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